molecular formula C22H18N4O2S B2793145 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448135-27-0

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2793145
CAS No.: 1448135-27-0
M. Wt: 402.47
InChI Key: DTNYRQYZMYHFOL-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a combination of pyrazole, thiazole, and xanthene moieties

Mechanism of Action

Target of Action

The compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide, is a novel compound that has been gaining immense attention in the scientific community. . Thiazoles, a key structural component of this compound, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

, it’s plausible that this compound may influence a variety of biochemical pathways.

Result of Action

. Therefore, it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally the attachment of the xanthene carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: The compound could be explored for its potential as a pharmaceutical agent, particularly if it demonstrates activity against specific diseases or conditions.

    Industry: It may find applications in the development of new materials, such as dyes, sensors, or catalysts, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide: Lacks the thiazole ring, which may result in different chemical and biological properties.

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, potentially affecting its reactivity and solubility.

    N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-methylcarboxamide: Features a methyl group on the carboxamide, which may influence its steric and electronic properties.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of its three distinct moieties (pyrazole, thiazole, and xanthene), which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNYRQYZMYHFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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